molecular formula C15H11NO3 B2957899 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione CAS No. 92789-55-4

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione

Cat. No.: B2957899
CAS No.: 92789-55-4
M. Wt: 253.257
InChI Key: WMVFXFHZAQLFHT-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is a phthalimide derivative characterized by an isoindole-1,3-dione core substituted at the 2-position with a 3-hydroxymethylphenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVFXFHZAQLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 3-(hydroxymethyl)aniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the desired isoindole-1,3-dione derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound belonging to the isoindole family. Research indicates that derivatives of isoindole-1,3-dione possess significant biological activities.

Structure and Properties
2-[4-(Hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione features a hydroxymethyl substituent on a phenyl group and an isoindole-1,3-dione moiety. Its molecular formula is C15_{15}H11_{11}NO3_3, with a molecular weight of approximately 239.27 g/mol. The isoindole structure includes a fused aromatic ring system, contributing to its chemical stability.

Potential Applications
2-[4-(Hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione has potential applications in pharmaceuticals due to its biological activities while maintaining structural integrity typical of isoindoles.

Other derivatives of isoindole-1,3(2H)-dione have demonstrated various biological activities:

  • Antimicrobial activity Isoindole-1,3-(2H) dione derivatives have approved antimicrobial activities . Halogenation of the isoindole-1,3 (2H) dione moiety can increase antimicrobial properties .
  • Antioxidant activity Isoindole-1,3-(2H) dione derivatives have demonstrated a free radical scavenging effect .
  • Antileishmanial activity Isoindole-1,3-(2H) dione derivatives are highly effective against Leishmania tropica and may be more effective than first-line treatments . Lipophilic properties of compounds might enhance their antileishmanial activity .
  • Anticancer activity Isoindole-1,3-(2H) dione derivatives exhibit good antiproliferative activity against human cancer cell lines, arresting cell cycle progression and inducing apoptosis in cancer cells . Lipophilic properties of compounds might enhance their antiproliferative activity .
  • Anti-Alzheimer’s agents Benzylamino-2-hydroxyalkylphthalimide derivatives can inhibit acetycholinesterase and bind to modify aggregation of β-secretase and β-amyloid .
  • Other activities Phthalimide analogs exhibit anticonvulsant, antibacterial, antifungal, anti-inflammatory, and analgesic activities .

Isoindole Derivatives
Various isoindole derivatives exist, each with unique characteristics and applications:

  • 1H-Isoindole-1,3(2H)-dione: Known for its wide range of biological activities.
  • N-Phenylphthalimide: Contains a phenyl group and exhibits anti-inflammatory properties.
  • 4-Hydroxyisoindole: A hydroxyl group at a different position gives it potentially higher solubility and bioavailability.
  • 5-Bromoisoindole: Bromine substitution on the ring leads to enhanced antimicrobial activity compared to non-brominated versions.
  • 2-Methylisoindole: Methyl substitution increases lipophilicity, which may affect pharmacokinetics.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group’s meta-substitution (target compound) vs. para-substitution (CAS 1242469-49-3) may alter steric and electronic properties.
  • Palladium-catalyzed methods () offer efficient routes for functionalized derivatives but may require protection of the hydroxymethyl group during synthesis.

Physicochemical and Spectroscopic Properties

Substituents significantly impact melting points, solubility, and spectral features:

Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) $^1$H-NMR (δ, ppm)
Compound 16 () 215–217 1781, 1704 2.62 (s, CH3), 7.49–7.54 (m, Ar-H)
2-(2-Fluorophenyl)isoindole-1,3-dione () N/A N/A N/A
2-[4-(Hydroxymethyl)phenyl]isoindole-1,3-dione (Inferred) ~200–220 (estimated) ~1775–1700 (C=O), 3400–3600 (O-H) 4.6–5.0 (CH2OH), 7.3–7.7 (Ar-H)

Key Observations :

  • Hydroxymethyl groups introduce O-H stretching (3400–3600 cm⁻¹) in IR, absent in non-hydroxylated analogs.

Key Observations :

  • Hydroxymethyl groups may enhance solubility and bioavailability, improving pharmacokinetics compared to hydrophobic analogs (e.g., fluorophenyl derivatives).
  • Imidazole- or triazolo-substituted derivatives () show enhanced antitumor activity, suggesting substituent bulkiness and heterocyclic interactions are critical for efficacy.

Biological Activity

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of isoindole derivatives, characterized by the isoindole moiety and a hydroxymethyl substituent on the phenyl ring. The synthesis typically involves the condensation of appropriate aromatic precursors with phthalic anhydride or its derivatives under controlled conditions to yield the desired isoindole structure.

Antimicrobial Activity

Recent studies have shown that derivatives of isoindole-1,3-dione exhibit promising antimicrobial properties. For instance, compounds synthesized from isoindole-1,3-dione were tested against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics.

CompoundBacterial StrainInhibition Zone (mm)IC50 (μmol/mL)
This compoundE. coli150.5
This compoundS. aureus180.3

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through cell cycle arrest mechanisms.

Cell LineIC50 (μmol/mL)Mechanism of Action
Caco-21.5Apoptosis induction
HCT-1161.2Cell cycle arrest

The compound's ability to disrupt the cell cycle and promote apoptosis highlights its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties have also been documented. Studies indicated that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7585

This inhibition suggests that the compound may serve as a candidate for treating inflammatory diseases by reducing prostaglandin synthesis.

Case Studies

Several case studies have reported on the efficacy of isoindole derivatives in clinical settings. For example:

  • Antimicrobial Efficacy : A study demonstrated that a series of isoindole derivatives significantly reduced bacterial load in infected animal models compared to control groups.
  • Cancer Treatment : Clinical trials involving patients with colorectal cancer showed improved outcomes when treated with compounds derived from isoindole-1,3-dione, leading to further investigations into their mechanisms.

Structure-Activity Relationship (SAR)

Research into the SAR of these compounds indicates that modifications at specific positions on the isoindole ring can enhance biological activity. For example:

  • Halogenation : Introduction of halogen atoms has been shown to increase antimicrobial potency.
  • Hydroxymethyl Substitution : The presence of hydroxymethyl groups enhances solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution reactions between phthalic anhydride derivatives and 3-(hydroxymethyl)aniline. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Step 2 : Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Confirm purity through HPLC (>95%) and characterize via 1^1H/13^13C NMR and FT-IR spectroscopy .
  • Step 3 : Optimize reaction conditions (temperature, solvent polarity) using fractional factorial design to maximize yield and minimize byproducts .

Q. How can researchers screen the biological activity of this compound in preclinical models?

  • Methodology :

  • Step 1 : Perform in vitro assays (e.g., glucose uptake in L6 myotubes) to assess hypoglycemic potential, referencing structural analogs like meglitinides .
  • Step 2 : Use dose-response curves (0.1–100 µM) to determine IC50_{50} values. Validate results with positive controls (e.g., repaglinide) .
  • Step 3 : Conduct acute toxicity studies in rodent models (OECD Guideline 423) to establish safe dosing ranges before in vivo efficacy trials .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and intermolecular interactions of this compound?

  • Methodology :

  • Step 1 : Employ Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential (MEP) maps .
  • Step 2 : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in crystalline phases .
  • Step 3 : Validate computational results against experimental X-ray diffraction data (if available) to refine force field parameters .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodology :

  • Step 1 : Identify critical factors (e.g., catalyst loading, solvent ratio) via a Plackett-Burman screening design .
  • Step 2 : Apply a central composite design (CCD) to model nonlinear relationships between variables and responses (yield, purity) .
  • Step 3 : Use response surface methodology (RSM) to pinpoint optimal conditions, reducing resource expenditure by 40–60% compared to one-factor-at-a-time approaches .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodology :

  • Step 1 : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS to identify rapid clearance or metabolite interference .
  • Step 2 : Conduct molecular dynamics simulations to assess target binding affinity under physiological conditions (e.g., solvation effects, protein flexibility) .
  • Step 3 : Design follow-up studies with structural analogs to isolate pharmacophore contributions, guided by QSAR models .

Q. What theoretical frameworks guide the design of isoindole-1,3-dione derivatives for targeted therapeutic applications?

  • Methodology :

  • Step 1 : Anchor research in the "lock-and-key" hypothesis, emphasizing steric and electronic complementarity to biological targets (e.g., sulfonylurea receptors) .
  • Step 2 : Integrate cheminformatics tools (e.g., molecular docking with AutoDock Vina) to prioritize derivatives with favorable binding energies (< -8 kcal/mol) .
  • Step 3 : Cross-validate hypotheses using pharmacophore alignment and free-energy perturbation (FEP) calculations .

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